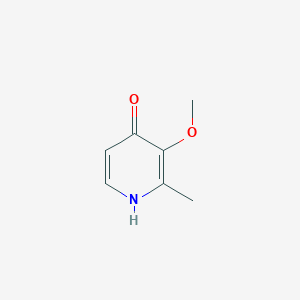

3-Methoxy-2-methyl-1H-pyridin-4-one

Descripción general

Descripción

Synthesis Analysis

3-Methoxy-2-methyl-1H-pyridin-4-one can be synthesized through various methods, including the use of synthon approaches for the efficient regiospecific synthesis of heterocycles. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been utilized as a three-carbon synthon for synthesizing five and six-membered heterocycles with aldehyde functionality by cyclocondensation with bifunctional heteronucleophiles (Mahata et al., 2003).

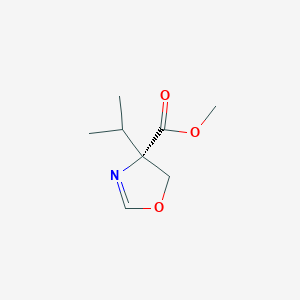

Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-methyl-1H-pyridin-4-one and its derivatives has been explored through various spectroscopic and computational methods. Spectral analysis, quantum studies, and theoretical calculations have provided insights into the structural stability and electronic properties of novel synthesized compounds (Halim & Ibrahim, 2022).

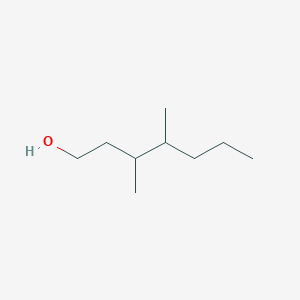

Chemical Reactions and Properties

This compound participates in diverse chemical reactions, contributing to the synthesis of various heterocyclic compounds. For example, reactions with methylene iodide and cycloaromatization processes have been employed to generate heterocyclic compounds with significant yields, demonstrating the versatility of 3-Methoxy-2-methyl-1H-pyridin-4-one in synthetic chemistry (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one derivatives have been studied, including crystallographic analysis to understand their solid-state structures. Single crystal X-ray diffraction studies have revealed detailed insights into the molecular and crystal structures of related compounds, indicating the importance of hydrogen bonding to their solubility and stability (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties of 3-Methoxy-2-methyl-1H-pyridin-4-one are characterized by its reactivity in various chemical reactions, leading to the synthesis of complex molecules. These properties are influenced by its molecular structure, which enables nucleophilic attacks and participation in cycloaddition reactions, showcasing its potential as a versatile chemical intermediate in organic synthesis (Halim & Ibrahim, 2022).

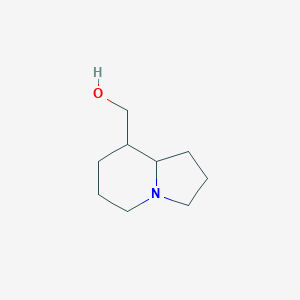

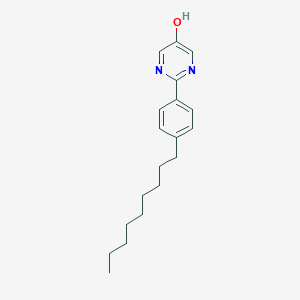

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has shown potential anti-inflammatory activity, suggesting applications in treating diseases like rheumatoid arthritis and psoriasis (Moloney, 2001).

Fluorescent Probe for Zn2+ : A novel small molecule fluorescent probe based on the pyridine-pyridone scaffold is effective in detecting Zn(2+) ions, which has potential applications in biochemical and medical fields (Hagimori et al., 2011).

Corrosion Inhibition : Pyridine derivatives, including those related to 3-Methoxy-2-methyl-1H-pyridin-4-one, have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid, which is significant in industrial applications (Ansari et al., 2015).

Phosphorescent Materials : Iridium(III) complexes of similar pyridine derivatives show yellow phosphorescence and intramolecular hydrogen bonds, which are important in the development of new photophysical materials (Xu et al., 2011).

Synthesis of Heterocycles : This compound is used as a synthon for efficient regiospecific synthesis of various five and six-membered heterocycles with aldehyde functionality, which is important in pharmaceutical synthesis (Mahata et al., 2003).

Organometallic Catalysis : Rhodium catalysis involving pyridines is important for the synthesis of nucleophilic aromatic compounds, significant in drug discovery and industrial chemistry (Grozavu et al., 2020).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing .

Propiedades

IUPAC Name |

3-methoxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-7(10-2)6(9)3-4-8-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWSQENQZGWCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968378 | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-methyl-1H-pyridin-4-one | |

CAS RN |

76015-11-7, 53603-11-5 | |

| Record name | 3-Methoxy-2-methyl-4(1H)-pyridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76015-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 76015-11-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

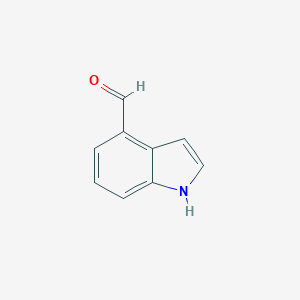

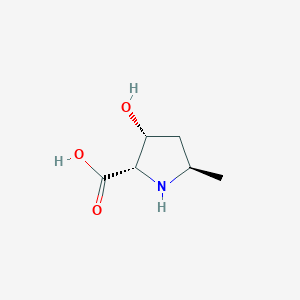

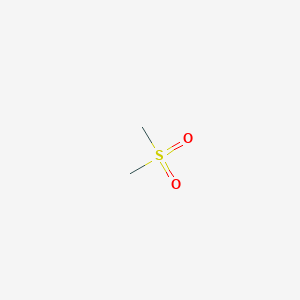

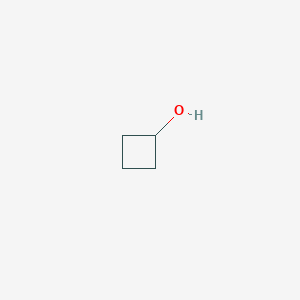

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.